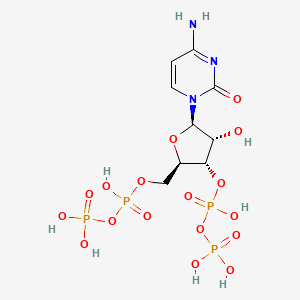

Cytidine 3'-diphosphate 5'-diphosphate

Description

Nomenclature and Distinct Structural Features of Cytidine (B196190) 3',5'-bisphosphate

Cytidine 3',5'-bisphosphate (pCp) is a ribonucleotide composed of a cytosine base, a ribose sugar, and two phosphate (B84403) groups attached to the 3' and 5' positions of the ribose ring. This structural arrangement is fundamentally different from the more common Cytidine 5'-diphosphate (CDP), where two phosphate groups are linked together in a pyrophosphate chain at the 5' position. nih.govnih.gov This distinction is critical as the positioning of the phosphate groups dictates the molecule's chemical properties and its potential interactions with enzymes and other cellular components.

The precise IUPAC name for Cytidine 3',5'-bisphosphate is [(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-4-hydroxy-2-(phosphonooxymethyl)oxolan-3-yl] dihydrogen phosphate. nih.gov Its chemical formula is C9H15N3O11P2. nih.gov

Interactive Data Table: Structural and Chemical Properties of Cytidine 3',5'-bisphosphate

| Property | Value | Source |

| IUPAC Name | [(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-4-hydroxy-2-(phosphonooxymethyl)oxolan-3-yl] dihydrogen phosphate | nih.gov |

| Common Abbreviation | pCp | frontiersin.org |

| Molecular Formula | C9H15N3O11P2 | nih.gov |

| Molecular Weight | 403.18 g/mol | nih.gov |

| Key Structural Feature | Two separate phosphate groups at the 3' and 5' positions of the ribose sugar. | nih.gov |

Historical Context of Nucleotide Alarmones and Stress Signaling Pathways

The concept of nucleotide alarmones dates back to the late 1960s with the discovery of guanosine (B1672433) tetraphosphate (B8577671) (ppGpp) and guanosine pentaphosphate (pppGpp), collectively known as (p)ppGpp. nih.govpnas.org These molecules were identified as key mediators of the "stringent response," a global reprogramming of bacterial physiology in response to nutritional stress, such as amino acid starvation. nih.govfrontiersin.org

The stringent response, orchestrated by the accumulation of (p)ppGpp, allows bacteria to conserve resources and survive under harsh conditions by downregulating processes like ribosome and stable RNA synthesis while upregulating amino acid biosynthesis pathways. nih.govfrontiersin.org The synthesis and degradation of (p)ppGpp are primarily controlled by enzymes of the RelA/SpoT homolog (RSH) family. pnas.orgebi.ac.uk RelA is a ribosome-associated synthetase activated by uncharged tRNA, while SpoT is a bifunctional enzyme with both synthetase and hydrolase activities, responding to a broader range of stresses. nih.govnih.gov

The well-established paradigm of (p)ppGpp signaling has provided a framework for investigating other potential nucleotide-based second messengers. The discovery of other signaling nucleotides, such as cyclic di-GMP and cyclic di-AMP, has broadened our understanding of the complexity of bacterial signaling networks. nih.gov It is within this context that the possibility of cytidine-based alarmones, like ppCpp, has been considered, although direct evidence remains elusive.

Current Research Landscape and Knowledge Gaps regarding Cytidine 3'-diphosphate 5'-diphosphate

Current research on Cytidine 3',5'-bisphosphate (pCp) is multifaceted, with established roles in certain biological processes and a significant amount of speculation regarding its function as a signaling molecule.

Established Roles and Applications:

Enzymatic Synthesis and Presence in Bacteria: In some Gram-positive bacteria, pCp has been shown to be a product of the enzyme phosphatidylcholine synthase, which is involved in phospholipid metabolism. nih.gov Its presence has been identified in the cell membranes of these bacteria, suggesting a potential role in membrane structure or long-term survival. nih.gov

Molecular Biology Tool: pCp, particularly in its radiolabeled form ([5′-³²P]pCp), is a widely used tool in molecular biology for the 3'-end labeling of RNA. This technique, often catalyzed by T4 RNA ligase, is instrumental in studying RNA structure, function, and post-transcriptional modifications. nih.gov

Hypothesized Role as a Signaling Molecule and Major Knowledge Gaps:

Despite its known functions, the role of pCp or a potential ppCpp variant as a bona fide alarmone in a general stress response remains largely unproven. This represents a significant knowledge gap in the field of bacterial signaling. The key unanswered questions include:

In Vivo Detection and Fluctuation: There is a lack of direct evidence for the in vivo accumulation of pCp or ppCpp in response to specific environmental stresses in a manner analogous to (p)ppGpp. Sensitive detection methods are needed to monitor the intracellular concentrations of these cytidine nucleotides under various stress conditions.

Synthesis by RelA/SpoT Homologs: While RSH enzymes are well-characterized for their synthesis of (p)ppGpp, their ability to utilize cytidine-based nucleotides (CDP or CTP) as substrates to produce pCp or ppCpp in vivo is not well established. Studies on the substrate specificity of a wide range of RSH enzymes are needed to explore this possibility.

Physiological Effects of Accumulation: The physiological consequences of artificially inducing the accumulation of pCp or ppCpp in bacterial cells have not been extensively studied. Such experiments would be crucial to determine if these molecules can trigger a stringent-like response or other global changes in gene expression and metabolism.

Identification of Cellular Targets: If pCp or ppCpp were to act as signaling molecules, they would need to interact with specific cellular targets (e.g., RNA polymerase, metabolic enzymes) to exert their effects. To date, no specific protein or RNA receptors for a cytidine-based alarmone have been definitively identified in the context of a stress response.

The table below summarizes the current state of research and highlights the critical knowledge gaps.

Interactive Data Table: Research Status and Knowledge Gaps for Cytidine 3',5'-bisphosphate as a Signaling Molecule

| Research Area | Current Understanding | Major Knowledge Gaps |

| In Vivo Presence | Detected in the cell membrane of some Gram-positive bacteria as a product of phospholipid metabolism. nih.govnih.gov | - Lack of evidence for stress-induced accumulation. - Absence of data on intracellular concentration dynamics. |

| Biosynthesis | Synthesized by phosphatidylcholine synthase in specific bacterial pathways. nih.gov Used in vitro with T4 RNA ligase. nih.gov | - Unclear if RelA/SpoT homologs can synthesize pCp or ppCpp in vivo. - Substrate specificity of RSH enzymes for cytidine nucleotides is largely unknown. |

| Physiological Role | Implicated in membrane biology in certain bacteria. nih.gov Essential tool in molecular biology. nih.gov | - No demonstrated role as a primary alarmone in a general stress response. - The effects of its accumulation on global bacterial physiology are not understood. |

| Cellular Targets | No specific signaling targets have been identified. | - Identification of proteins or RNA molecules that may be regulated by pCp or ppCpp is a critical next step. |

Structure

3D Structure

Properties

CAS No. |

73205-34-2 |

|---|---|

Molecular Formula |

C9H17N3O17P4 |

Molecular Weight |

563.14 g/mol |

IUPAC Name |

[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-4-hydroxy-2-[[hydroxy(phosphonooxy)phosphoryl]oxymethyl]oxolan-3-yl] phosphono hydrogen phosphate |

InChI |

InChI=1S/C9H17N3O17P4/c10-5-1-2-12(9(14)11-5)8-6(13)7(27-33(23,24)29-31(18,19)20)4(26-8)3-25-32(21,22)28-30(15,16)17/h1-2,4,6-8,13H,3H2,(H,21,22)(H,23,24)(H2,10,11,14)(H2,15,16,17)(H2,18,19,20)/t4-,6-,7-,8-/m1/s1 |

InChI Key |

KCYLRYJAQINMGQ-XVFCMESISA-N |

SMILES |

C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)O)OP(=O)(O)OP(=O)(O)O)O |

Isomeric SMILES |

C1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)O)OP(=O)(O)OP(=O)(O)O)O |

Canonical SMILES |

C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)O)OP(=O)(O)OP(=O)(O)O)O |

Other CAS No. |

73205-34-2 |

Synonyms |

cytidine 3'-diphosphate 5'-diphosphate ppCpp |

Origin of Product |

United States |

Biosynthesis and Enzymatic Pathways of Cytidine 3 Diphosphate 5 Diphosphate

Precursors and Substrates in Cytidine (B196190) 3',5'-bisphosphate Anabolism

The primary precursor for the cytidine component of pCp is derived from the fundamental de novo and salvage pathways of nucleotide synthesis. A key reaction in its anabolism is the phosphorylation of cytidine 3'-monophosphate (Cp) to produce pCp, a reaction that can be catalyzed by enzymes such as polynucleotide kinase, which utilizes ATP as the phosphate (B84403) donor.

In certain gram-positive bacteria, the synthesis of pCp is linked to phospholipid metabolism. Here, phosphatidylethanolamine (B1630911) and cytidine 5'-monophosphate (CMP) serve as substrates for the enzyme phosphatidylcholine synthase, which, in addition to its primary product phosphatidylcholine, also generates Cytidine 3',5'-bisphosphate. biosynth.com

Enzymes Catalyzing Cytidine 3',5'-bisphosphate Synthesis

While the natural biosynthetic pathways for pCp are not extensively characterized across all organisms, a few key enzymes have been identified that can catalyze its formation.

Phosphatidylcholine Synthase: In some gram-positive bacteria, phosphatidylcholine synthase has been identified as an enzyme capable of producing Cytidine 3',5'-bisphosphate. biosynth.com This enzyme's primary role is in the synthesis of phosphatidylcholine, a major component of cell membranes. nih.govresearchgate.net The concurrent production of pCp suggests a potential link between phospholipid metabolism and the pool of this particular signaling nucleotide in these organisms. biosynth.com

T4 RNA Ligase: T4 RNA ligase is an enzyme derived from the T4 bacteriophage that is well-known for its ability to ligate a 5'-phosphoryl-terminated nucleic acid donor to a 3'-hydroxyl-terminated nucleic acid acceptor. In molecular biology, pCp is a commonly used donor molecule in reactions catalyzed by T4 RNA ligase for the 3'-terminal labeling of RNA. nih.gov The enzyme facilitates the ATP-dependent formation of a standard 3'→5' phosphodiester bond. promega.com

The mechanism of T4 RNA ligase involves three main steps:

Enzyme Adenylylation: The ligase reacts with ATP to form a covalent enzyme-AMP intermediate and releases pyrophosphate.

AMP Transfer: The AMP is then transferred to the 5'-phosphate of the donor molecule, such as pCp, to form an adenylylated intermediate.

Ligation: The enzyme then catalyzes the attack of the 3'-hydroxyl of the acceptor RNA on the adenylylated donor, forming a phosphodiester bond and releasing AMP.

In a specific application, the transfer of the cytidine-3′,5′-bisphosphate residue to the 3′-OH group of diguanosine tetraphosphate (B8577671) (Gp4G) is mediated by T4 RNA ligase using an adenylylated pCp donor. The apparent Kₘ values in this process for Gp4G and 5′-adenylylated cytidine 5′,3′-bisphosphate were determined to be approximately 4 mM and 0.4 mM, respectively.

For the joining of 2'-deoxyribonucleoside 3',5'-bisphosphates to oligodeoxyribonucleotides by T4 RNA ligase, optimal yields require high enzyme concentrations, long incubation times at low temperatures, and the presence of manganese ions. nih.gov

Detailed kinetic studies on the natural synthesis of pCp by enzymes like phosphatidylcholine synthase are not extensively available in the current scientific literature.

Currently, there is no available crystal structure of phosphatidylcholine synthase in complex with Cytidine 3',5'-bisphosphate. However, the crystal structures of bacterial phospholipid N-methyltransferases, another class of enzymes involved in phosphatidylcholine synthesis, have been determined, providing insights into the broader mechanisms of phospholipid biosynthesis. nih.govnih.gov

The structure of T4 RNA ligase has been studied, but a structure showing it in complex with pCp as the donor substrate is not specifically available.

Enzymatic Degradation and Hydrolysis of Cytidine 3',5'-bisphosphate

The primary catabolic route for Cytidine 3',5'-bisphosphate is through enzymatic hydrolysis, which typically involves the removal of the 3'-phosphate group to yield cytidine 5'-monophosphate (CMP) and inorganic phosphate.

3'(2'),5'-Bisphosphate Nucleotidases: This family of hydrolase enzymes is responsible for removing the 3'- or 2'-phosphate group from nucleoside 3',5'- or 2',5'-bisphosphates. A well-characterized example is the (2')3',5'-bisphosphate nucleotidase isolated from guinea pig liver, which demonstrates activity towards pCp.

Amidohydrolase Superfamily: Another class of enzymes capable of hydrolyzing pCp belongs to the polymerase and histidinol (B1595749) phosphatase family within the amidohydrolase superfamily. An enzyme from Chromobacterium violaceum (Cv1693) has been identified as a 3',5'-nucleotide bisphosphate phosphatase with the ability to hydrolyze a range of 3',5'-bisphosphonucleotides, including pCp, with high efficiency.

The table below summarizes the kinetic parameters for the hydrolysis of Cytidine 3',5'-bisphosphate and related compounds by these enzymes.

| Enzyme | Substrate | Apparent Kₘ (mM) | Apparent Vₘₐₓ (µmol/min/mg) | kcat (s⁻¹) | kcat/Kₘ (M⁻¹s⁻¹) | Source Organism |

| (2')3',5'-Bisphosphate Nucleotidase | Cytidine 3',5'-bisphosphate | 3.1 | 31 | - | - | Guinea Pig Liver |

| 3',5'-Nucleotide Bisphosphate Phosphatase (Cv1693) | Adenosine (B11128) 3',5'-bisphosphate (pAp) | 16 ± 1 | - | 22 ± 1 | 1.4 x 10⁶ | Chromobacterium violaceum |

| 3',5'-Nucleotide Bisphosphate Phosphatase (Cv1693) | Guanosine (B1672433) 3',5'-bisphosphate (pGp) | 26 ± 2 | - | 26 ± 1 | 1.0 x 10⁶ | Chromobacterium violaceum |

| 3',5'-Nucleotide Bisphosphate Phosphatase (Cv1693) | Cytidine 3',5'-bisphosphate (pCp) | 29 ± 5 | - | 15 ± 1 | 5.2 x 10⁵ | Chromobacterium violaceum |

Data for the table was sourced from a comprehensive biochemical resource.

Structural Insights into Hydrolases: As of late 2007, several crystal structures of 3'(2'),5'-bisphosphate nucleotidases have been solved, providing a foundational understanding of their mechanism. wikipedia.org More recently, the crystal structure of the 3',5'-nucleotide bisphosphate phosphatase from Chromobacterium violaceum (Cv1693) was determined, revealing a trinuclear metal center in the active site. nih.gov Additionally, crystal structures of a cytosolic 5'-nucleotidase IIIB from Drosophila melanogaster in complex with cytidine have provided insights into how pyrimidine (B1678525) nucleosides are recognized. nih.gov However, a specific crystal structure of a hydrolase in complex with Cytidine 3',5'-bisphosphate is not currently available.

An in-depth analysis of the biochemical characteristics and enzymatic interactions of Cytidine 3'-diphosphate 5'-diphosphate reveals its position within the complex network of cellular nucleotide metabolism. Although not as ubiquitously studied as its guanosine counterparts, this hyperphosphorylated cytidine nucleotide shares a theoretical framework with the well-documented alarmones, which are critical regulators of the bacterial stringent response. This article explores the putative biosynthesis, dephosphorylation mechanisms, and structural enzymology related to this compound.

For clarity, the compound , "this compound," is structurally analogous to the bacterial alarmone guanosine 3',5'-bis(diphosphate) (ppGpp). It features a cytidine nucleoside with diphosphate (B83284) groups attached to both the 3' and 5' positions of the ribose sugar. In literature, this molecule would be systematically named cytidine 3',5'-bis(diphosphate) and abbreviated as ppCpp.

2

The biosynthesis of hyperphosphorylated nucleotides like this compound (ppCpp) is not extensively documented. However, the synthesis pathways can be inferred from the well-established mechanisms of guanosine-based alarmones, (p)ppGpp, which are synthesized by the RelA/SpoT homolog (RSH) family of enzymes. uniprot.orgplos.org These enzymes are central to the stringent response in bacteria, a mechanism for survival under nutritional stress. oup.comresearchgate.net

The primary enzymatic reaction for the synthesis of (p)ppGpp involves the transfer of a pyrophosphate group from a donor, typically ATP, to the 3'-hydroxyl group of a guanosine nucleotide acceptor (GDP or GTP). oup.comnih.gov By analogy, the synthesis of ppCpp would involve a similar reaction catalyzed by an RSH enzyme, utilizing Cytidine 5'-diphosphate (CDP) or Cytidine 5'-triphosphate (CTP) as the acceptor molecule.

The reaction can be summarized as follows: CTP (or CDP) + ATP → ppCpp (or pppCpp) + AMP uniprot.org

The key enzymes responsible for this putative synthesis belong to the RSH superfamily, which includes monofunctional synthetases (RelA), bifunctional enzymes with both synthetase and hydrolase activities (Rel and SpoT), and small alarmone synthetases (SAS). plos.orgoup.com While RelA and SpoT are primarily known for their activity with guanosine nucleotides, some SAS proteins have been shown to synthesize other "alarmone-like" nucleotides, such as those based on adenosine (ppApp), suggesting a degree of substrate promiscuity that might allow for the synthesis of cytidine-based alarmones under certain conditions. nih.gov

Table 1: Putative Enzymes in this compound Biosynthesis

| Enzyme Family | Specific Enzyme Examples | Putative Function in ppCpp Synthesis | Primary Substrates (Analogous to (p)ppGpp system) |

| RSH Enzymes | RelA, SpoT, Rel | Catalyze the transfer of pyrophosphate from ATP to the 3' position of CDP or CTP. | ATP, CDP, CTP |

| Small Alarmone Synthetases (SAS) | RelQ, Tde-SAS | May synthesize ppCpp due to potential substrate promiscuity. | ATP, CDP, CTP |

3 Mechanisms of this compound Dephosphorylation

Dephosphorylation is the process of removing phosphate groups from a molecule, a critical step for recycling nucleotides and terminating signaling events. neb.comyoutube.com The degradation of the alarmone (p)ppGpp is catalyzed by the hydrolase domain of bifunctional RSH enzymes, such as SpoT and Rel. researchgate.netnih.govbiorxiv.org This enzymatic activity provides the primary mechanism for its dephosphorylation.

The hydrolase function of these enzymes cleaves the 3'-pyrophosphate bond of (p)ppGpp, yielding GDP (or GTP) and pyrophosphate (PPi). uniprot.org It is highly probable that the dephosphorylation of this compound follows the same mechanism, catalyzed by the same RSH hydrolase domains.

The reaction is as follows: ppCpp + H₂O → CDP + PPi

This process is crucial for maintaining cellular homeostasis, allowing the cell to exit the stringent response once environmental conditions become favorable. The regulation of RSH enzymes involves a conformational switch between a synthetase-ON/hydrolase-OFF state and a synthetase-OFF/hydrolase-ON state. uniprot.orgresearchgate.net This reciprocal regulation ensures that the synthesis and degradation of alarmones like ppCpp are tightly controlled. nih.gov In some bacteria, dedicated small alarmone hydrolase (SAH) proteins also exist, which could potentially contribute to ppCpp degradation. nih.gov

4 Structural Insights into this compound Hydrolases

The enzymes responsible for the dephosphorylation of ppCpp are the hydrolase domains of the RSH protein family. nih.gov Structural studies of these domains, particularly from enzymes like SpoT and Rel, offer significant insights into their function. nih.govnih.gov

The RSH enzymes are modular, typically comprising an N-terminal catalytic region (containing both the hydrolase and synthetase domains) and a C-terminal regulatory region. plos.orgoup.com The hydrolase domain itself is an α-helical bundle that forms a nucleotide-binding pocket. plos.org The degradation of (p)ppGpp, and presumably ppCpp, is a manganese-dependent process. nih.govnih.gov

Crystal structures of the catalytic fragment of RSH enzymes have revealed that the synthetase and hydrolase active sites are distinct but conformationally linked. uniprot.org The enzyme exists in at least two reciprocal conformations: one where the hydrolase domain is active and the synthetase is not, and vice versa. uniprot.org This conformational antagonism is the basis for the switch between alarmone synthesis and degradation. The transition between these states can be triggered by the binding of ligands or interactions with other cellular components, such as the ribosome. nih.govnih.gov

The active site of the hydrolase domain contains conserved residues essential for binding the nucleotide and coordinating the catalytic metal ions (Mn²⁺). nih.gov While the specificity is highest for guanine (B1146940), the additional hydrogen bond formed between the carbonyl group of the guanine and the enzyme's backbone likely accounts for this preference over adenosine. nih.gov The potential for cytidine nucleotide binding would depend on the flexibility of this binding pocket. In monofunctional enzymes like E. coli's RelA, the hydrolase domain is present but contains mutations that render it inactive, making it a "pseudo-hydrolase" that plays a regulatory role. researchgate.netnih.gov

Table 2: Structural Features of Putative ppCpp Hydrolases (based on RSH enzymes)

| Feature | Description | Relevance to ppCpp Dephosphorylation |

| Enzyme Class | RelA/SpoT Homolog (RSH) family (e.g., SpoT, Rel) | Bifunctional enzymes containing the hydrolase domain responsible for degradation. |

| Domain Structure | N-terminal catalytic half with distinct hydrolase (HD) and synthetase (SD) domains. | The HD domain catalyzes the removal of the 3'-pyrophosphate group. |

| Active Site | α-helical bundle forming a nucleotide-binding pocket. | Binds the ppCpp molecule for catalysis. |

| Cofactor | Requires Mn²⁺ for catalytic activity. | The metal ion is essential for the hydrolytic reaction. |

| Regulatory Mechanism | Conformational antagonism between synthetase and hydrolase domains. | A molecular switch that turns dephosphorylation on or off in response to cellular signals. |

Metabolic Integration and Regulatory Mechanisms of Cytidine 3 Diphosphate 5 Diphosphate

Interplay with Canonical Pyrimidine (B1678525) Nucleotide Metabolism

The synthesis of any nucleotide alarmone is intrinsically linked to the cell's primary nucleotide metabolic pathways. For the guanosine-based alarmones, the precursors are GTP and GDP, placing (p)ppGpp homeostasis in direct connection with purine (B94841) metabolism. nih.gov Similarly, the existence of Cytidine (B196190) 3'-diphosphate 5'-diphosphate would forge a critical link to pyrimidine metabolism.

The ultimate source for ppCpp would be the canonical pyrimidine pathway, which synthesizes CTP. This pathway's flux and the resulting concentrations of CTP and its derivatives, CDP and CMP, would directly influence the availability of substrates for any potential ppCpp-synthesizing enzyme. The enzymes responsible for (p)ppGpp synthesis, the RelA/SpoT homolog (RSH) family, catalyze the transfer of a pyrophosphate group from ATP to the 3'-hydroxyl of GTP or GDP. nih.govazurebiosystems.com By analogy, a ppCpp synthetase would catalyze the following reaction:

CTP/CDP + ATP → pppCpp/ppCpp + AMP

However, the substrate specificity of these enzymes is a critical and unresolved question for ppCpp synthesis. Research on the RSH enzyme from Streptococcus equisimilis (RelSeq) demonstrated that while ATP and dATP could serve as pyrophosphate donors, CTP could not, indicating a strict selectivity against cytidine-based nucleotides in this specific enzyme. nih.gov Conversely, other studies have shown that some RSH-family enzymes, known as Small Alarmone Synthetases (SAS), can synthesize non-canonical alarmones like pppApp from ATP, demonstrating broader substrate tolerance in some contexts. frontiersin.org The enzyme CTP:phosphatidic acid cytidylyltransferase, which synthesizes the key phospholipid precursor CDP-diglyceride, readily uses both CTP and dCTP, highlighting that cellular machinery can distinguish and utilize different cytidine phosphate (B84403) forms. nih.gov

Therefore, the interplay of ppCpp with pyrimidine metabolism hinges on the existence of a synthetase—either a known RSH enzyme with uncharacteristically broad specificity or a yet-unidentified enzyme—capable of utilizing CTP or CDP as a pyrophosphate acceptor. If such an enzyme exists, its activity would be in direct competition with other essential cellular processes that use CTP and CDP, such as RNA synthesis and phospholipid biosynthesis.

Regulatory Control of Cytidine 3'-diphosphate 5'-diphosphate Homeostasis

The cellular concentration of alarmones must be exquisitely controlled to prevent inappropriate growth arrest or metabolic dysregulation. In the (p)ppGpp system, this is achieved through complex regulatory networks acting at transcriptional, allosteric, and potentially post-translational levels. These known mechanisms provide a blueprint for the putative regulation of ppCpp.

The intracellular levels of alarmones are controlled by the enzymes that synthesize and degrade them. The expression of the genes encoding these enzymes is a key regulatory node. The RSH family includes large, multi-domain enzymes like RelA and SpoT, as well as short, single-domain Small Alarmone Synthetases (SASs) and Hydrolases (SAHs). nih.govnih.gov

relA and spoT : In many bacteria, the genes for the primary RSH enzymes are expressed constitutively. However, in some cases, their transcription is regulated. For instance, upon nitrogen starvation, the transcription of the relA gene can be enhanced. nih.gov

Small Alarmone Synthetases (SASs) : Unlike the large RSHs, the expression of SAS genes is often conditionally regulated. In Bacillus subtilis, the expression of the SAS gene sasA (ywaC) is controlled by the alternative sigma factors σM and σW, which are activated by cell envelope stress. frontiersin.org This allows the cell to produce alarmones in response to specific stresses that may not be sensed by the classical RelA-dependent amino acid starvation pathway.

Any enzyme responsible for ppCpp metabolism would likely be subject to similar transcriptional oversight, allowing its production to be tailored to specific cellular needs or stress conditions.

Allosteric regulation, the modulation of enzyme activity through binding of effectors at a site other than the active site, is the most critical and rapidly responding mechanism for controlling alarmone levels. nih.govnih.gov The RSH enzymes are sophisticated allosteric machines.

Activation of Synthesis : The synthetase activity of RelA is powerfully activated by binding to a "starved" ribosome complex, where an uncharged tRNA occupies the ribosomal A-site. nih.govasm.org This directly links alarmone synthesis to the status of protein translation.

Reciprocal Regulation of Bifunctional Enzymes : In bifunctional RSHs like SpoT, the synthetase and hydrolase activities are reciprocally regulated. The binding of ligands like GDP and ATP to the synthetase domain activates synthesis while allosterically inhibiting the hydrolase domain. bohrium.com Conversely, binding of the alarmone (p)ppGpp to the hydrolase domain can stimulate hydrolysis while inhibiting synthesis, preventing futile cycles. nih.gov

Positive Feedback : The alarmone (p)ppGpp itself can act as a positive allosteric activator of its own synthesis by both RelA and some SAS enzymes, creating a powerful feedback loop that rapidly amplifies the stringent response signal. nih.govwikipedia.org For example, the synthetase activity of RelQ from Enterococcus faecalis is activated by ppGpp. bohrium.com

The synthesis of ppCpp would presumably be governed by a similar allosteric logic. The synthetase would need to sense a specific stress signal, and its activity would likely be modulated by the availability of its substrates (CTP/CDP, ATP) and potentially by its product (ppCpp) in a feedback mechanism.

Post-translational modifications (PTMs), such as phosphorylation, acetylation, and ubiquitination, are a ubiquitous strategy for regulating protein function. azurebiosystems.comnih.gov They can alter an enzyme's catalytic activity, stability, or interaction with other molecules. nih.gov

While PTM is a fundamental regulatory mechanism across biology, there is a notable lack of direct evidence in the reviewed literature for the regulation of bacterial RSH enzymes (RelA, SpoT, or SASs) by PTMs in the context of alarmone synthesis. Searches for PTMs of "RelA" often yield results for the human transcription factor RelA (p65), a component of the NF-κB complex, which is heavily regulated by phosphorylation and acetylation. portlandpress.comnih.govportlandpress.com It is crucial to distinguish this mammalian protein from the bacterial (p)ppGpp synthetase RelA, as they are functionally unrelated. The absence of evidence does not preclude the existence of such regulation, but it indicates that it is not a widely characterized mechanism for controlling the stringent response, unlike allosteric modulation.

Comparative Analysis with Guanosine-based Alarmones (p)ppGpp Regulation

The stringent response mediated by (p)ppGpp is a cornerstone of bacterial stress physiology. Comparing its well-defined regulatory system with the putative system for ppCpp highlights both conserved principles and key unanswered questions.

The primary difference lies at the very source of the alarmone: purine versus pyrimidine metabolism. This fundamental distinction would mean that the signals and stresses leading to ppCpp accumulation could be different from those leading to (p)ppGpp. For example, a "cytidine stringent response" might be triggered by a shortage of pyrimidine precursors, analogous to how amino acid starvation triggers the (p)ppGpp response.

The enzymatic machinery, the RSH proteins, are highly conserved and are the most likely candidates for ppCpp synthesis. However, as noted, their substrate specificity appears to be tightly controlled and generally favors guanosine (B1672433) nucleotides. nih.gov Studies on E. coli have shown that pppGpp is less potent than ppGpp in regulating several processes, indicating that the number of phosphate groups on the 5' end matters. nih.gov A similar hierarchy could exist for pppCpp versus ppCpp. Furthermore, in Bacillus, the derivative pGpp has a distinct set of targets compared to (p)ppGpp, suggesting that different alarmones can uncouple and fine-tune different downstream pathways. frontiersin.org A ppCpp alarmone could therefore regulate a unique suite of cellular processes distinct from those controlled by (p)ppGpp.

The following table summarizes a comparative analysis of the known regulatory features of (p)ppGpp and the hypothetical features of ppCpp.

Interactive Data Table 1: Key Enzymes in Alarmone Homeostasis

| Enzyme Family | Specific Examples | Function(s) | Primary Regulation | Known Substrates (Acceptors) |

| Long RSH | E. coli RelA | (p)ppGpp Synthesis | Allosteric (Ribosome, uncharged tRNA) | GTP, GDP |

| Long RSH | E. coli SpoT | (p)ppGpp Synthesis & Hydrolysis | Allosteric (Nutrient signals, e.g., fatty acids) | GTP, GDP |

| SAS (Small Alarmone Synthetase) | E. faecalis RelQ | (p)ppGpp & pGpp Synthesis | Transcriptional & Allosteric (RNA, ppGpp) | GTP, GDP, GMP |

| SAH (Small Alarmone Hydrolase) | Various | (p)ppGpp Hydrolysis | Transcriptional | ppGpp, pppGpp |

| Phosphohydrolase | E. coli GppA | pppGpp → ppGpp | Unknown | pppGpp |

Interactive Data Table 2: Comparative Analysis of (p)ppGpp and Putative ppCpp Regulation

| Feature | (p)ppGpp (Guanosine-based) | ppCpp (Putative Cytidine-based) |

| Precursors | GTP, GDP, ATP | CTP, CDP, ATP |

| Metabolic Link | Purine Biosynthesis | Pyrimidine Biosynthesis |

| Synthetizing Enzymes | RelA/SpoT Homologs (RSH) | Unknown. Potentially RSH enzymes with broad specificity. |

| Degrading Enzymes | RSH Hydrolase Domain (e.g., SpoT) | Unknown. Potentially RSH enzymes. |

| Transcriptional Control | Regulation of relA, spoT, and SAS genes by stress signals (e.g., σ-factors). nih.govfrontiersin.org | Hypothetically, similar regulation of the responsible synthetase/hydrolase genes. |

| Allosteric Activation | Ribosome + uncharged tRNA (RelA), nutrient signals (SpoT), positive feedback by (p)ppGpp. nih.govwikipedia.org | Unknown. Would likely require a specific stress sensor. |

| Allosteric Inhibition | Reciprocal inhibition of synthetase/hydrolase domains in bifunctional enzymes. bohrium.com | Unknown. |

| Post-Translational Control | No major mechanism identified for bacterial RSH enzymes. | Unknown. |

| Known Downstream Effects | Inhibition of transcription, translation, DNA replication; activation of amino acid biosynthesis. wikipedia.org | Unknown; potentially regulates distinct cellular pathways. |

Biological Functions and Physiological Roles of Cytidine 3 Diphosphate 5 Diphosphate

Role in Cellular Stress Responses

The stringent response is a highly conserved survival strategy in bacteria and plant chloroplasts, orchestrated by the alarmone nucleotides (p)ppGpp. wikipedia.orgnih.gov This complex signaling network allows bacteria to endure and adapt to a variety of stressful conditions. When faced with environmental challenges, bacteria rapidly accumulate (p)ppGpp, which acts as a global regulator, reprogramming cellular physiology to shift resources from growth-related activities towards survival and stress resistance. nih.govnih.govbiosyn.com

Contribution to Stringent Response Mechanisms

The quintessential trigger for the stringent response is amino acid starvation. researchgate.netyoutube.com When uncharged tRNAs bind to the A-site of the ribosome due to a scarcity of their cognate amino acid, it signals a halt in protein synthesis. wikipedia.orgresearchgate.net This event activates the ribosome-associated (p)ppGpp synthetase I, RelA, which catalyzes the synthesis of pppGpp from GTP and ATP. wikipedia.orgyoutube.com pppGpp can then be converted to ppGpp. wikipedia.org The accumulation of (p)ppGpp is a hallmark of the stringent response, leading to a cascade of downstream effects aimed at conserving resources until conditions improve. biosyn.comresearchgate.net This response includes the downregulation of stable RNA (rRNA and tRNA) synthesis, which is a major consumer of cellular energy. biosyn.comnih.gov

| Nutrient Deprivation | Sensing Mechanism | Primary (p)ppGpp Synthetase | Key Adaptive Outcome |

| Amino Acid Starvation | Uncharged tRNA binding to ribosome | RelA | Inhibition of stable RNA synthesis, activation of amino acid biosynthesis genes wikipedia.orgresearchgate.netnih.gov |

| Carbon Source Starvation | Reduced glycolytic flux (sensed by SpoT) | SpoT | Downregulation of primary metabolism, activation of alternative carbon source utilization pathways nih.gov |

| Phosphate (B84403) Starvation | Signal transduced to SpoT | SpoT | Modulation of phosphate uptake systems and metabolic adjustments nih.gov |

| Fatty Acid Starvation | Acyl carrier protein (ACP) sensing | SpoT | Inhibition of lipid synthesis and cell membrane growth nih.gov |

| Iron Limitation | Iron availability signals to SpoT | SpoT | Upregulation of iron carrier (siderophore) biosynthesis and uptake nih.gov |

Involvement in Other Environmental Stress Adaptations

Beyond nutritional scarcity, (p)ppGpp is a key player in adapting to a wide range of other environmental insults. These include heat shock, pH stress, and oxidative stress. wikipedia.orgnih.gov The accumulation of (p)ppGpp during these stresses helps to slow down cellular processes, which can reduce the production of toxic byproducts and allow for the expression of stress-response genes. nih.gov For instance, during heat shock in Bacillus subtilis, (p)ppGpp levels transiently increase, which contributes to thermotolerance by modulating translational capacity. nih.gov This allows the cell to reduce the load on protein quality control systems while upregulating the synthesis of heat shock proteins. nih.gov The stringent response also plays a role in bacterial pathogenesis and the development of antibiotic tolerance, as it can induce a dormant, persistent state that is less susceptible to antimicrobial agents. nih.govnih.gov

Regulation of Gene Expression and Transcriptional Reprogramming

(p)ppGpp executes its profound effects on cellular physiology primarily by remodeling the cell's transcriptional program. It achieves this by directly interacting with the core machinery of transcription, RNA polymerase (RNAP). nih.govresearchgate.net

Interactions with RNA Polymerase Complexes

In many bacterial species, particularly in Escherichia coli, (p)ppGpp directly binds to RNA polymerase. researchgate.net Structural and biochemical studies have identified binding sites for (p)ppGpp on the RNAP complex, distinct from the active site. researchgate.net This binding allosterically modulates the activity of RNAP, changing its affinity for different promoter sequences. The interaction can either inhibit or, in some cases, activate transcription, depending on the specific promoter and the presence of other regulatory factors. For example, the binding of (p)ppGpp can destabilize the open promoter complexes that are characteristic of highly expressed genes, such as those for stable RNAs.

| (p)ppGpp-RNAP Interaction | Molecular Consequence | Functional Outcome |

| Direct binding to RNAP | Allosteric modulation of RNAP structure and function researchgate.net | Altered promoter selectivity |

| Destabilization of open promoter complexes | Reduced transcription initiation at specific promoters (e.g., rRNA promoters) researchgate.net | Downregulation of growth-related gene expression |

| Altered interaction with sigma factors | Changes in the competition of sigma factors for the RNAP core enzyme | Global shift in the transcriptional landscape researchgate.net |

Impact on Ribosomal RNA and Transfer RNA Synthesis

One of the most immediate and dramatic effects of (p)ppGpp accumulation is the stringent control of stable RNA (rRNA and tRNA) synthesis. nih.govwhiterose.ac.uk Ribosomes are a major investment of cellular resources, and their synthesis is tightly coupled to the growth rate. During stress, it is advantageous for the cell to halt the production of new ribosomes to conserve energy and building blocks. (p)ppGpp mediates this by potently inhibiting the transcription of rRNA and tRNA genes. whiterose.ac.ukcymitquimica.com It achieves this by binding to RNAP and reducing its ability to initiate transcription from the strong promoters that drive stable RNA expression. researchgate.netwhiterose.ac.uk Studies have shown a direct inverse correlation between the intracellular concentration of ppGpp and the rate of rRNA and tRNA synthesis, highlighting its role as a primary effector in this regulatory circuit. cymitquimica.com The inhibition of ribosome biogenesis is a critical component of the stringent response, allowing the cell to enter a state of reduced metabolic activity and enhanced survival. nih.govwhiterose.ac.uk

Differential Gene Expression Profiles under Varying Cytidine (B196190) 3'-diphosphate 5'-diphosphate Concentrations

Currently, there is a notable lack of specific research data detailing the differential gene expression profiles in response to varying intracellular concentrations of Cytidine 3'-diphosphate 5'-diphosphate. While it is established that this nucleotide can be a precursor in pathways related to RNA synthesis and can participate in post-transcriptional modifications of RNA, which are crucial for gene expression regulation, direct experimental evidence linking its concentration to specific gene activation or repression is not extensively documented in publicly available scientific literature. The study of how fluctuations in the pool of this specific nucleotide might influence the transcriptional landscape of a cell remains a promising area for future research.

Influence on Translational Control and Ribosome Function

The direct influence of this compound on translational control and ribosome function is not well-characterized. Translational control is a complex process involving the regulation of mRNA translation into proteins and is critical for cellular responses to various stimuli. nih.gov While nucleotides are fundamental to these processes, the specific role of Cytidine 3',5'-bisphosphate as a signaling molecule or a direct modulator of the ribosomal machinery has not been a primary focus of investigation.

However, it is known to be a substrate for enzymes like T4 RNA ligase, which is used in molecular biology to label the 3' ends of RNA molecules, including ribosomal RNA (rRNA). This application in laboratory settings to study ribosome structure and function suggests a potential for interaction, though its natural physiological significance in this context is yet to be elucidated.

Impact on Cellular Growth, Dormancy, and Persistence Phenotypes

The specific impact of this compound on cellular growth, dormancy, and persistence phenotypes is an area where direct evidence is scarce. Cellular dormancy and persistence are states of reduced metabolic activity that allow microorganisms to survive environmental stresses, including antibiotic exposure. nih.govnih.govnih.govmdpi.commdpi.com

Potential Role in Biofilm Formation and Virulence Mechanisms

Biofilm formation is a crucial aspect of microbial life, contributing to pathogenicity and antibiotic resistance. mdpi.com This process is intricately regulated by various signaling molecules, with the cyclic dinucleotide cyclic-di-GMP being a central player in many bacterial species. nih.govcaymanchem.comnih.gov

There is currently no direct evidence in the scientific literature to suggest a role for this compound in the signaling pathways that control biofilm formation or the expression of virulence factors. While nucleotide metabolism is fundamental to the cellular processes that underpin virulence, a specific regulatory function for this particular compound has not been identified. The investigation into the potential involvement of other nucleotide-based signaling molecules in these critical bacterial behaviors is an ongoing field of study.

Signaling Pathways Modulated by this compound

The identity of specific signaling pathways directly modulated by this compound remains largely unknown. In eukaryotes, signaling pathways involving phosphoinositides, which are phosphorylated derivatives of phosphatidylinositol, are well-documented. nih.govnih.gov However, a direct signaling role for this compound, analogous to well-known second messengers like cyclic AMP (cAMP) or cyclic-di-GMP, has not been established.

It is recognized as a substrate for certain enzymes, such as phosphodiesterases, which are critical components of many signaling cascades. Its role in these contexts appears to be more as a metabolic intermediate rather than a primary signaling molecule. The exploration of novel signaling functions for nucleotide derivatives is an active area of biochemical research, and future studies may yet uncover specific signaling roles for this compound.

Phylogenetic Distribution and Evolutionary Significance of Cytidine 3 Diphosphate 5 Diphosphate

Occurrence and Conservation in Prokaryotic Organisms

The study of pCp in prokaryotes has revealed its involvement in fundamental cellular processes, particularly in the constitution of cell membranes and as a substrate for various enzymes.

Presence in Gram-Positive and Gram-Negative Bacteria

Research has identified the sodium salt of Cytidine (B196190) 3',5'-bisphosphate within the cell membranes of certain Gram-positive bacteria. nih.govfrontiersin.org Its presence in these organisms is linked to the activity of phosphatidylcholine synthase, an enzyme that catalyzes the formation of phosphatidylcholine from phosphatidylethanolamine (B1630911) and cytidine 5'-monophosphate (CMP), with pCp as a concurrent product. nih.gov This suggests a potential role for pCp in maintaining membrane integrity and may be indicative of long-term survival and growth under laboratory conditions. nih.gov

Information regarding the specific occurrence and concentration of pCp in Gram-negative bacteria is less defined in the currently available research. However, the enzymatic machinery capable of utilizing cytidine diphosphate (B83284) derivatives is present in these organisms. For instance, enzymes involved in the biosynthesis of phosphorylcholine-modified molecules have been identified in Gram-negative bacteria such as Neisseria meningitidis and Acinetobacter baumannii. nih.gov While this doesn't directly confirm the presence of free pCp, it points to the existence of metabolic pathways that handle related cytidine compounds.

Distribution across Bacterial Phyla

The distribution of pCp and its metabolic pathways across different bacterial phyla is an area of active investigation. The presence of phosphatidylcholine and its synthesis pathways, which can generate pCp, is estimated in about 15% of the domain Bacteria. nih.gov This suggests that the occurrence of pCp could be widespread, though not universal.

Genomic analyses have identified orthologs of phosphatidylcholine synthase (Pcs) in various bacterial species, including those within the Proteobacteria phylum, such as Sinorhizobium meliloti and Agrobacterium tumefaciens. frontiersin.orgnih.gov The conservation of this enzyme across different phyla hints at the potential for pCp production in a broader range of bacteria than currently documented. However, a systematic survey of pCp presence across a wide array of bacterial phyla is still needed to fully understand its distribution.

Orthologs of Related Synthase/Hydrolase Enzymes in Bacteria

The metabolism of 3',5'-bisphosphate nucleotides is governed by specific synthase and hydrolase enzymes. In bacteria, orthologs of enzymes that can potentially synthesize or degrade pCp have been identified.

Synthases: The primary enzyme linked to pCp production is phosphatidylcholine synthase (Pcs) . As mentioned, Pcs orthologs are found in a variety of bacteria. frontiersin.org This enzyme's primary role is in phospholipid metabolism, with pCp being a byproduct. nih.gov

Hydrolases: Bacteria possess a range of phosphodiesterases that could potentially hydrolyze pCp. While specific pCp hydrolases have not been extensively characterized, enzymes with broad specificity towards 3',5'-bisphosphonucleotides have been discovered. For example, an enzyme from the amidohydrolase superfamily found in Chromobacterium violaceum has been shown to hydrolyze adenosine (B11128) 3',5'-bisphosphate (pAp) and other 3',5'-bisphosphonucleotides, including pCp, with high catalytic efficiency. This highlights the existence of enzymatic machinery in bacteria capable of regulating the levels of these molecules.

Identification and Proposed Roles in Eukaryotic Systems

In eukaryotes, the landscape of pCp and its derivatives is complex, with evidence pointing towards their involvement in fundamental processes like lipid metabolism and potentially in signaling pathways.

While the direct detection of endogenous pCp in many eukaryotic cells remains a challenge, its derivative, cytidine diphosphate-diacylglycerol (CDP-DAG) , is a well-established and crucial intermediate in the synthesis of several key phospholipids, including phosphatidylinositol, phosphatidylglycerol, and cardiolipin. nih.govnih.gov The enzyme responsible for its synthesis, CDP-diacylglycerol synthase (CDS) , is highly conserved across eukaryotes, from yeast to plants and mammals, underscoring the fundamental importance of this pathway. nih.gov

The essential nature of the CDP-DAG pathway has been demonstrated in various eukaryotic organisms. For instance, in the parasite Trypanosoma brucei, the causative agent of African sleeping sickness, CDP-DAG synthase is essential for the parasite's viability. nih.gov Its depletion leads to defects in cell cycle progression and lipid metabolism. nih.gov In the plant Arabidopsis thaliana, a family of CDS genes is crucial for the biosynthesis of mitochondrial-specific phospholipids, which are vital for mitochondrial structure and energy production. nih.gov

Although the primary focus has been on CDP-DAG, the potential for free pCp to exist and function in eukaryotic cells cannot be dismissed. The nucleotide salvage pathways, which recycle nucleobases and nucleosides, are active in eukaryotes and could potentially generate pCp from the breakdown of larger molecules. nih.gov Furthermore, 3'-phosphorylated nucleotides, such as adenosine 3'-phosphate 5'-phosphosulfate (PAPS), have been shown to be potent inhibitors of nucleoside diphosphate kinase, suggesting that 3'-phosphorylated cytidine derivatives could also have regulatory roles. nih.gov The use of pCp as a tool in molecular biology, for example, in the 3'-end labeling of RNA by T4 RNA ligase, further demonstrates that eukaryotic enzymes can recognize and interact with this molecule.

Evolutionary Divergence and Functional Specialization of 3',5'-Diphosphate Nucleotides

The existence of nucleotides with phosphate (B84403) groups at both the 3' and 5' positions represents an interesting facet of molecular evolution. These molecules, including pCp and its more studied cousin adenosine 3',5'-bisphosphate (pAp), appear to have diverged from the canonical 5'-phosphorylated nucleotides to take on specialized roles within the cell.

The study of nucleotide metabolism across the three domains of life—Bacteria, Archaea, and Eukarya—suggests that the last common ancestor (LCA) likely possessed a rudimentary set of enzymes for both de novo synthesis and salvage of nucleotides. nih.gov The evolution of distinct pathways and the emergence of modified nucleotides like pCp likely occurred as a response to changing environmental conditions and the increasing complexity of cellular processes. nih.gov

The functional specialization of 3',5'-diphosphate nucleotides is evident in their diverse roles. In bacteria, pAp is a key intermediate in sulfate (B86663) assimilation. In eukaryotes, the structurally related phosphatidylinositol 3,5-bisphosphate [PtdIns(3,5)P2] is a critical signaling molecule involved in membrane and protein trafficking. nih.gov This functional divergence highlights how a common structural motif—the 3',5'-bisphosphate—has been adapted for different purposes throughout evolution.

The enzymes that metabolize these molecules also show evolutionary divergence. For example, two distinct classes of riboswitches that bind the bacterial second messenger bis-(3′-5′)-cyclic dimeric guanosine (B1672433) monophosphate (c-di-GMP) have evolved independently, demonstrating different molecular solutions for recognizing a similar ligand. nih.gov This suggests that the cellular machinery interacting with 3',5'-diphosphate nucleotides has co-evolved with these molecules to achieve specific regulatory outcomes.

While the evolutionary history of pCp itself is not as well-defined as that of other signaling nucleotides, its connection to the ancient and essential pathway of phospholipid synthesis suggests it may have ancient origins. Further comparative genomic and functional studies are needed to fully elucidate the evolutionary trajectory and the specialized functions of this intriguing molecule across the tree of life.

Molecular Interactions and Structural Biology of Cytidine 3 Diphosphate 5 Diphosphate

Binding Specificity with Protein Targets

The alarmone (p)ppGpp is a global regulator in bacteria, orchestrating a wide-ranging physiological response to nutritional stress. frontiersin.org Its function is mediated through direct binding to a diverse array of protein targets, thereby modulating their activity. frontiersin.org The cohort of (p)ppGpp binding proteins is extensive and continues to expand with ongoing research. nih.govasm.org These proteins can be broadly categorized based on their cellular functions, including transcription, translation, ribosome biogenesis, DNA replication, and nucleotide metabolism. frontiersin.orgnih.govpnas.org

A systematic approach in Escherichia coli using a differential radial capillary action of ligand assay (DRaCALA) identified numerous novel (p)ppGpp targets. These include proteins involved in purine (B94841) nucleotide homeostasis, ribosome biogenesis and translation, and maturation of dehydrogenases. asm.org The binding affinities of (p)ppGpp for its targets vary significantly, with dissociation constants (Kd) ranging from the low micromolar to the millimolar range, which aligns with the physiological concentrations of (p)ppGpp under different cellular conditions. frontiersin.org

Characterization of Cytidine (B196190) 3'-diphosphate 5'-diphosphate Binding Sites

As noted, the focus shifts to (p)ppGpp. The binding sites for (p)ppGpp are not uniform across its protein targets, reflecting the diverse mechanisms of regulation.

RNA Polymerase (RNAP): In E. coli, (p)ppGpp binds to at least two distinct sites on RNAP. pnas.orgnih.govfrontiersin.org

Site 1: Located at the interface of the β’ and ω subunits. frontiersin.orgnih.gov This site is relatively shallow, with the guanine (B1146940) ring of (p)ppGpp interacting with residues such as arginine, isoleucine, histidine, and aspartic acid. frontiersin.org Binding at this site is thought to be a primary mechanism for altering transcriptional regulation allosterically. nih.gov

Site 2: Found in the secondary channel of RNAP, this site's binding is synergistic with the transcription factor DksA. frontiersin.orgnih.gov The complete binding pocket is formed by residues from the β’ subunit and DksA. frontiersin.org

GTPases: A number of GTPases involved in translation and ribosome biogenesis are known (p)ppGpp targets, including IF2, EF-G, and others. nih.gov In these proteins, the (p)ppGpp binding site often overlaps with the GTP/GDP binding pocket, leading to competitive inhibition. rcsb.org For example, in Staphylococcus aureus RbgA, both ppGpp and pppGpp bind in the GTP binding site. researchgate.net

Nucleotide Metabolic Enzymes: (p)ppGpp regulates several enzymes involved in purine biosynthesis by binding to allosteric sites or sites that overlap with substrate or cofactor binding locations. In enzymes like guanylate kinase (GMK) and hypoxanthine-guanine phosphoribosyltransferase (HprT), (p)ppGpp binding is often competitive with their respective substrates. nih.gov The binding sites in these enzymes frequently feature interactions with the phosphate (B84403) groups of (p)ppGpp, stabilized by positively charged residues like arginine and magnesium ions. nih.gov

Structural Elucidation of Cytidine 3'-diphosphate 5'-diphosphate-Protein Complexes

The three-dimensional structures of (p)ppGpp in complex with its protein targets have been instrumental in understanding its regulatory mechanisms. X-ray crystallography and cryo-electron microscopy have revealed the atomic details of these interactions.

As of late 2020, there were at least 26 crystal structures of ppGpp-protein complexes and eight of pppGpp-protein complexes available in the Protein Data Bank (PDB). nih.gov These structures span various protein families, including (p)ppGpp synthetases, nucleotide metabolic enzymes, GTPases, and RNA polymerase. nih.gov

A notable feature in many of these complexes is the stabilization of the highly negatively charged phosphate chains of (p)ppGpp. This is often achieved through ionic interactions with the guanidinium (B1211019) group of arginine residues and coordination with Mg²⁺ ions. nih.gov The guanine base is typically recognized through a network of hydrogen bonds and sometimes aromatic stacking interactions with residues like phenylalanine. nih.govnih.gov

Table 1: Selected PDB Entries for (p)ppGpp-Protein Complexes

| PDB ID | Protein | Organism | Ligand | Resolution (Å) | Method |

|---|---|---|---|---|---|

| 6G14 | Ribosome biogenesis GTPase A (RbgA) | Staphylococcus aureus | ppGpp (G4P) | 1.80 | X-ray Diffraction |

| 5VSW | RNA Polymerase | Escherichia coli | ppGpp (G4P) | 3.80 | Cryo-EM |

| 6GFM | Guanine-xanthine phosphoribosyltransferase | Vibrio cholerae | ppGpp (G4P) | 2.50 | X-ray Diffraction |

Conformational Dynamics of this compound in Solution

The inherent flexibility of (p)ppGpp is crucial for its ability to bind to a wide range of protein targets. frontiersin.orgnih.gov Molecular dynamics (MD) simulations, particularly replica exchange molecular dynamics (REMD), have been employed to study the conformational landscape of (p)ppGpp in its unbound, solution state. nih.gov

These computational studies reveal that (p)ppGpp exhibits significant conformational flexibility, especially in its two linear phosphate chains. frontiersin.orgnih.gov This plasticity is essential for the molecule to adapt to the varied topographies of different binding pockets. nih.gov The ribose sugar moiety also shows considerable dynamic behavior, adopting various puckering conformations. nih.gov Analysis of the glycosidic bond angle (χ), which describes the orientation of the guanine base relative to the sugar, shows that (p)ppGpp samples multiple conformations in solution. nih.gov This dynamic nature contrasts with the more defined conformations observed when (p)ppGpp is bound to a protein target. nih.gov

Interactions with Nucleic Acids (RNA, DNA)

The primary mode of interaction of (p)ppGpp with nucleic acids is indirect, mediated through its binding to proteins that directly interact with RNA and DNA.

RNA: The most significant impact of (p)ppGpp on RNA is through its regulation of RNA polymerase, which directly affects the transcription of all RNA species. xiahepublishing.com By binding to RNAP, (p)ppGpp alters the expression of hundreds of genes, notably down-regulating the synthesis of stable RNAs like ribosomal RNA (rRNA) and transfer RNA (tRNA). pnas.org There is also evidence that (p)ppGpp can bind to certain riboswitches, which are structured non-coding RNA domains that regulate gene expression. frontiersin.org

DNA: The effects of (p)ppGpp on DNA are primarily linked to the regulation of DNA replication and repair. xiahepublishing.comresearchgate.net (p)ppGpp can inhibit the initiation of DNA replication by affecting the transcription of key initiation proteins like DnaA. xiahepublishing.comresearchgate.net Furthermore, (p)ppGpp directly binds to DnaG primase, the enzyme responsible for synthesizing RNA primers for DNA replication, thereby inhibiting its activity and slowing replication elongation. frontiersin.orgfrontiersin.org This interaction plays a role in coordinating DNA replication with the cell's metabolic state. nih.gov

Theoretical and Computational Modeling of this compound Interactions

Computational methods are invaluable for dissecting the complex interactions of (p)ppGpp. nih.govmdpi.comresearchgate.net Molecular docking and molecular dynamics (MD) simulations have been extensively used to predict and analyze the binding modes of (p)ppGpp to its protein targets. nih.govmdpi.comresearchgate.net

These models help in:

Identifying Binding Poses: Predicting how (p)ppGpp orients itself within a protein's binding site. researchgate.net

Characterizing Interactions: Quantifying the non-covalent interactions, such as hydrogen bonds, van der Waals forces, and ionic interactions, that stabilize the complex. frontiersin.orgnih.gov

Understanding Allostery: Simulating how the binding of (p)ppGpp at one site can induce conformational changes at a distant, active site of an enzyme. frontiersin.org

Analyzing Dynamics: Studying the flexibility and conformational changes of both (p)ppGpp and its target protein upon binding. nih.govmdpi.com

Computational analyses have revealed consensus binding patterns for (p)ppGpp within particular functional classes of enzymes. frontiersin.orgnih.gov For instance, the stabilization of the phosphate groups by arginine residues and Mg²⁺ ions is a recurring theme in nucleotide metabolic enzymes, whereas interactions in GTPases may rely more heavily on hydrogen bonds and van der Waals forces without the direct involvement of metal ions. frontiersin.orgnih.gov These theoretical approaches complement experimental data to provide a comprehensive, molecular-level understanding of (p)ppGpp's regulatory functions. nih.gov

Advanced Analytical Methodologies for Cytidine 3 Diphosphate 5 Diphosphate Research

Extraction and Purification Techniques from Biological Matrices

The initial and critical step in the analysis of Cytidine (B196190) 3',5'-bisphosphate from biological sources is its efficient extraction and purification. This process aims to isolate the nucleotide from a complex mixture of cellular components, such as proteins, lipids, and other nucleic acid derivatives, which could interfere with subsequent analysis.

A general procedure for the extraction of nucleotides from biological tissues, which can be adapted for Cytidine 3',5'-bisphosphate, involves several key stages. For instance, a method developed for the extraction of a related compound, cytidine 3',5'-cyclic monophosphate, from rat tissues involved initial freeze-clamping of the tissue to halt metabolic processes, followed by perchlorate (B79767) extraction to precipitate proteins and other macromolecules. nih.gov The resulting supernatant, containing the nucleotides, is then subjected to a series of chromatographic steps to purify the target compound. nih.gov

These purification steps often employ different types of column chromatography. Alumina and boronate column chromatography can be utilized to separate compounds based on their specific chemical properties. nih.gov Furthermore, techniques like polyacrylamide-gel column electrophoresis and high-voltage paper electrophoresis can provide additional resolving power for separating nucleotides. nih.gov For solid-phase extraction (SPE), weak anion-exchanger (WAX) cartridges have been shown to be effective in purifying nucleotide triphosphates from cell extracts. researchgate.net The process typically involves preconditioning the cartridge, loading the sample, washing away impurities, and finally eluting the target analytes. researchgate.net

The choice of extraction and purification strategy is dependent on the biological matrix and the specific requirements of the downstream analytical method.

Chromatographic Separation Methods

Chromatography is a cornerstone for the separation of Cytidine 3',5'-bisphosphate from other structurally similar nucleotides. The high polarity of nucleotides presents a challenge for traditional reversed-phase chromatography, necessitating the use of specialized columns and mobile phases.

High-Performance Liquid Chromatography (HPLC) for Detection and Quantification

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of cytidine compounds. nih.gov Due to the highly polar nature of nucleotides, conventional reversed-phase columns are often ineffective without the use of ion-pairing reagents. qut.edu.au A more direct approach involves the use of mixed-mode columns or ion-exchange chromatography.

Anion-exchange chromatography is particularly well-suited for separating nucleotides based on the negative charges of their phosphate (B84403) groups. For example, a new HPLC method using an anion-exchange column (WAX-1) was developed for the rapid analysis of cytidine monophosphate (CMP), cytidine 5'-diphosphate (CDP), and cytidine 5'-triphosphate (CTP) in biological samples, demonstrating high precision and repeatability. nih.gov Mixed-mode columns, which combine reversed-phase and ion-exchange characteristics, have also proven effective. For instance, the Primesep SB column, a reverse-phase column with embedded strong basic ion-pairing groups, can successfully retain and separate various nucleotides by an anion-exchange mechanism. sielc.com

The characterization of reaction products involving Cytidine 3',5'-bisphosphate has been achieved through HPLC analysis, which includes comparing the chromatographic position and UV spectra of the products with those of authentic standards.

Table 1: Example HPLC Conditions for Separation of Cytidine Nucleotides

| Parameter | Condition |

|---|---|

| Column | Anion-exchange WAX-1 nih.gov |

| Detection | UV at 260 nm nih.gov |

| Retention Time (CMP) | 0.723 min nih.gov |

| Retention Time (CDP) | 1.448 min nih.gov |

Ultra-High-Performance Liquid Chromatography (UHPLC)

Ultra-High-Performance Liquid Chromatography (UHPLC) offers significant advantages over traditional HPLC, including higher resolution, increased sensitivity, and faster analysis times. These improvements are largely due to the use of columns with smaller particle sizes (sub-2µm).

Hydrophilic Interaction Liquid Chromatography (HILIC) is a common mode used in UHPLC for the separation of polar compounds like nucleotides. qut.edu.au A HILIC-UHPLC-TQ-MS/MS method was successfully developed for the simultaneous analysis of nucleobases, nucleosides, and nucleotides in plant samples, demonstrating good linearity, precision, and accuracy. researchgate.net The use of a UHPLC Amide column with sub-2µm particles allowed for the separation of 20 target compounds within 10 minutes. researchgate.net

UHPLC systems, such as the Agilent 1290 UPLC, are frequently employed in the analysis of nucleotides. qut.edu.au The enhanced separation efficiency of UHPLC is crucial when dealing with complex biological samples where numerous structurally similar compounds may be present.

Mass Spectrometry Approaches

Mass spectrometry (MS) provides unparalleled sensitivity and specificity for the identification and quantification of molecules. When coupled with liquid chromatography, it becomes a powerful tool for the analysis of Cytidine 3',5'-bisphosphate.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Identification and Quantification

The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) is a highly effective method for analyzing nucleotides in complex biological samples. This technique allows for the precise identification and quantification of compounds based on their mass-to-charge ratio (m/z) and their specific fragmentation patterns. nih.gov

A method for the quantification of related cytidine triphosphates in a human follicular lymphoma cell line involved solid-phase extraction followed by separation on a porous graphitic carbon HPLC column and detection by tandem mass spectrometry. researchgate.net By operating a triple quadrupole mass spectrometer in the negative ion multiple reaction monitoring (MRM) mode, the method achieved a low limit of quantification. researchgate.net MRM is a common acquisition mode in LC-MS/MS for nucleotide analysis, providing high selectivity and sensitivity.

LC-MS/MS is a cornerstone for the global analysis of epigenetic modifications on DNA and RNA, allowing for the precise and reliable identification and quantification of modified deoxyribonucleosides and ribonucleosides. nih.gov

Applications of High-Resolution Mass Spectrometry

High-Resolution Mass Spectrometry (HRMS) offers the ability to measure the mass of an ion with very high accuracy, which is crucial for distinguishing between compounds with very similar molecular weights. umb.edu This is particularly important in the analysis of nucleic acid modifications, where subtle mass differences can indicate the presence of different modifications. nih.gov

HRMS, often using instruments like the Orbitrap mass spectrometer, has been used to analyze diribonucleotides isolated from biological samples. nih.gov The high resolving power of these instruments helps to avoid misinterpretation of MS artifacts and ensures accurate structural validation of novel nucleic acid modifications. nih.gov For instance, HRMS was instrumental in disproving the existence of certain RNA phosphorothioates by revealing a discrepancy between the exact mass of native species and synthetic standards. nih.gov

In the study of oligonucleotides, HRMS can be used to identify and characterize metabolites. For example, a deaminated metabolite of a single-stranded siRNA was identified in monkey liver samples using HRMS, which was able to detect the characteristic mass increase of 0.984 Da corresponding to the deamination event. umb.edu This level of precision is essential for elucidating the metabolic fate of nucleotide-based compounds.

Table 2: Compound Names Mentioned in the Article

| Compound Name | Abbreviation |

|---|---|

| Cytidine 3'-diphosphate 5'-diphosphate | |

| Cytidine 3',5'-bisphosphate | pCp |

| Cytidine 3',5'-cyclic monophosphate | cyclic CMP |

| Cytidine monophosphate | CMP |

| Cytidine 5'-diphosphate | CDP |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural elucidation of this compound in solution. By providing information on the chemical environment, connectivity, and spatial proximity of atoms, NMR allows for a comprehensive understanding of the molecule's three-dimensional structure and conformational dynamics.

One-dimensional (1D) and two-dimensional (2D) NMR techniques are applied to unambiguously assign the proton (¹H), carbon (¹³C), and phosphorus (³¹P) resonances of pCp.

¹H NMR: The proton spectrum provides information about the ribose sugar puckering and the orientation of the cytosine base relative to the sugar (the glycosidic bond conformation). The chemical shifts of the ribose protons (H1' to H5', H5'') are particularly sensitive to the sugar conformation.

¹³C NMR: Carbon NMR complements the proton data and helps in the complete assignment of the carbon skeleton of the ribose and cytosine moieties.

³¹P NMR: Phosphorus-31 NMR is especially critical for studying pCp due to the presence of two distinct phosphate groups at the 3' and 5' positions. The chemical shifts of the ³¹P nuclei are highly sensitive to their local electronic environment, including pH and metal ion coordination. This technique is instrumental in distinguishing pCp from its isomers, such as Cytidine 2',5'-bisphosphate. A case study demonstrated that HPLC and ³¹P NMR data were used to identify the primary reaction products as 2',5'-CDP and 3',5'-CDP. mdpi.com

| Atom | Exemplary ¹H Chemical Shift (ppm) | Exemplary ¹³C Chemical Shift (ppm) | Exemplary ³¹P Chemical Shift (ppm) |

| Cytosine | |||

| H5 | ~6.0 | ~96 | N/A |

| H6 | ~7.8 | ~141 | N/A |

| C2 | N/A | ~156 | N/A |

| C4 | N/A | ~166 | N/A |

| Ribose | |||

| H1' | ~5.9 | ~90 | N/A |

| H2' | ~4.3 | ~74 | N/A |

| H3' | ~4.5 | ~70 | N/A |

| H4' | ~4.2 | ~84 | N/A |

| H5', H5'' | ~4.0-4.1 | ~62 | N/A |

| Phosphate | |||

| 3'-PO₄ | N/A | N/A | Variable |

| 5'-PO₄ | N/A | N/A | Variable |

Note: The actual chemical shifts can vary depending on experimental conditions such as solvent, pH, temperature, and ionic strength.

Radiolabeling and Tracer Studies for Metabolic Flux Analysis

Radiolabeling is a powerful technique to trace the metabolic fate of this compound within biological systems. By introducing a radioactive isotope into the pCp molecule, researchers can follow its transport, incorporation into other molecules, and degradation. The most commonly used radioisotope for this purpose is ³²P, given the presence of two phosphate groups in pCp.

A prominent application of radiolabeled pCp is the 3'-end labeling of RNA. nih.gov This method utilizes [5'-³²P]Cytidine 3',5'-bis(phosphate) ([5'-³²P]pCp) and T4 RNA ligase. nih.gov The enzyme catalyzes the covalent attachment of [5'-³²P]pCp to the free 3'-hydroxyl terminus of an RNA molecule. nih.gov This process allows for the highly sensitive detection and quantification of the labeled RNA.

Synthesis of Radiolabeled pCp: [5'-³²P]pCp can be obtained from commercial sources or synthesized in the laboratory. The enzymatic synthesis involves the phosphorylation of Cytidine 3'-monophosphate (Cp) at the 5' position using [γ-³²P]Adenosine triphosphate ([γ-³²P]ATP) as the phosphate donor, catalyzed by the enzyme T4 polynucleotide kinase. nih.gov

Metabolic Flux Analysis: While detailed metabolic flux analyses specifically for pCp are not extensively documented in mainstream literature, the principles of tracer studies are applicable. By introducing radiolabeled pCp into cells or a cell-free system, its metabolic pathway can be elucidated. For instance, the conversion of pCp to other nucleotides or its incorporation into nucleic acids can be tracked by monitoring the distribution of the radiolabel over time. This involves separating the metabolites using techniques like chromatography and quantifying the radioactivity in each fraction.

Such studies are crucial for understanding the dynamics of nucleotide metabolism and its regulation under various physiological or pathological conditions.

Enzymatic Assays for Activity and Detection

Enzymatic assays provide a highly specific and sensitive means to detect the presence of this compound and to study the activity of enzymes that metabolize it. These assays are typically based on the principle of measuring the rate of product formation or substrate depletion.

T4 RNA Ligase Assay: T4 RNA ligase utilizes pCp as a substrate, particularly in the context of RNA labeling. nih.gov An assay for T4 RNA ligase activity can be designed using pCp. In a common setup, a radiolabeled pCp, such as [5'-³²P]pCp, is ligated to an RNA acceptor. The activity of the ligase is then determined by measuring the amount of radioactivity incorporated into the RNA molecule over time. This is typically achieved by separating the labeled RNA from the unincorporated [5'-³²P]pCp using gel electrophoresis or chromatography, followed by autoradiography or scintillation counting. mdpi.comnih.gov

Phosphodiesterase Assays: Cytidine 3',5'-bisphosphate can serve as a substrate for phosphodiesterases, which are enzymes that cleave phosphodiester bonds. nih.gov An assay for phosphodiesterase activity using pCp would involve monitoring the hydrolysis of pCp to Cytidine 5'-monophosphate (CMP) and inorganic phosphate. The activity can be quantified by measuring the appearance of CMP or the release of inorganic phosphate. The products can be detected and quantified using various methods, including High-Performance Liquid Chromatography (HPLC) or specific colorimetric assays for phosphate. nih.gov

The table below summarizes the key components of enzymatic assays involving this compound.

| Enzyme | Substrates | Products | Assay Principle | Detection Method |

| T4 RNA Ligase | This compound (pCp), RNA with 3'-OH, ATP | pCp-ligated RNA, AMP, PPi | Measurement of pCp incorporation into RNA | Radioactivity measurement (if using [³²P]pCp), Fluorescence (if using fluorescently labeled pCp or RNA), Gel electrophoresis |

| Phosphodiesterase | This compound (pCp), H₂O | Cytidine 5'-monophosphate (CMP), Inorganic Phosphate (Pi) | Measurement of product formation (CMP or Pi) | HPLC, Colorimetric phosphate assays |

Development of Biosensors and Reporter Systems

The development of biosensors and reporter systems for the real-time monitoring of specific metabolites in living cells is a rapidly advancing field. However, specific biosensors and reporter systems designed exclusively for this compound are not extensively documented in current scientific literature.

The general principles for designing such systems for nucleotides could potentially be adapted for pCp. These approaches often involve the use of genetically encoded biosensors, which are engineered proteins or RNA molecules that change their properties, such as fluorescence, upon binding to the target molecule.

Potential Strategies for pCp Biosensor Development:

Fluorescent Probes: The development of fluorescent derivatives of pCp could serve as probes in biochemical studies. For instance, modifications to the cytidine base could yield a compound that exhibits a change in fluorescence upon binding to an enzyme or other cellular components. nih.gov

Genetically Encoded Biosensors: A common strategy involves using bacterial periplasmic binding proteins or transcription factors that naturally bind to nucleotides. These proteins can be engineered to produce a detectable signal, such as a change in Förster Resonance Energy Transfer (FRET) between two fluorescent proteins, upon binding to their target. While sensors for other nucleotides exist, a specific one for pCp would need to be developed, likely through protein engineering and directed evolution to achieve the desired specificity and sensitivity.

Electrochemical Biosensors: These devices detect changes in electrical properties upon the interaction of the target molecule with a biological recognition element immobilized on an electrode. While electrochemical biosensors have been developed for other nucleotides and DNA, their application for the specific detection of pCp has not been widely reported.

The creation of a dedicated biosensor for this compound would be a valuable tool for studying its cellular dynamics and its role in various metabolic pathways in real-time.

Research Applications and Future Directions for Cytidine 3 Diphosphate 5 Diphosphate

Exploiting Biosynthetic and Degradative Pathways for Biotechnology

The enzymatic pathways that synthesize and break down Cytidine (B196190) 3'-diphosphate 5'-diphosphate are fertile ground for biotechnological applications, ranging from the synthesis of valuable biomolecules to the engineering of microbial production hosts.

Enzymatic Synthesis of Cytidine 3'-diphosphate 5'-diphosphate and Analogs

The in vitro enzymatic synthesis of this compound and its analogs is a key area of research, primarily for its application in RNA technology and as a tool for studying nucleic acid enzymology.